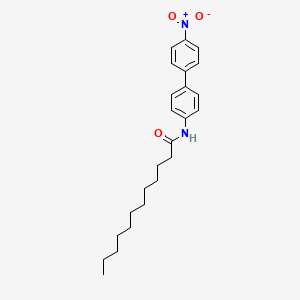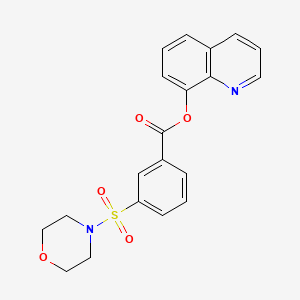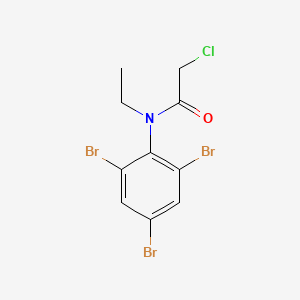![molecular formula C17H16ClN3O3 B15017025 N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15017025.png)
N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-2-methylphenyl)-1-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide is a complex organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-1-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 5-chloro-2-methylphenylhydrazine with 2-methoxybenzaldehyde under acidic or basic conditions to form the hydrazone intermediate.
Coupling reaction: The hydrazone intermediate is then reacted with formylating agents such as formic acid or formic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Chloro-2-methylphenyl)-1-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-Chloro-2-methylphenyl)-1-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-1-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide
- Methyl N-(5-chloro-2-methylphenyl)carbamate
- Ethyl N-(5-chloro-2-methylphenyl)carbamate
Uniqueness
N-(5-Chloro-2-methylphenyl)-1-{N’-[(E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable hydrazone and formamide linkages makes it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H16ClN3O3 |
|---|---|
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H16ClN3O3/c1-11-7-8-13(18)9-14(11)20-16(22)17(23)21-19-10-12-5-3-4-6-15(12)24-2/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ |
InChI-Schlüssel |
XHVSOXGDYCLUNW-VXLYETTFSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OC |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NN=CC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15016945.png)
![(3E)-3-[2-(diphenylacetyl)hydrazinylidene]-N-methyl-N-phenylbutanamide](/img/structure/B15016948.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B15016951.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B15016962.png)
![2-(2-bromophenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B15016967.png)
![2-(3,4-dimethylphenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15016980.png)
![2-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15016983.png)
![(3E)-N-(2-methoxy-5-methylphenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15016986.png)
![(2Z,5Z)-5-(2-chloro-5-nitrobenzylidene)-2-[(2E)-(2-chloro-5-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15016992.png)
![4-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B15016996.png)

![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl naphthalene-1-carboxylate](/img/structure/B15017007.png)

